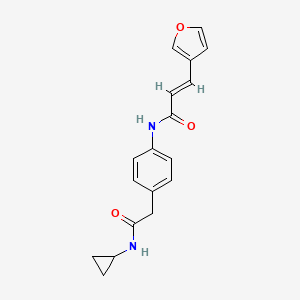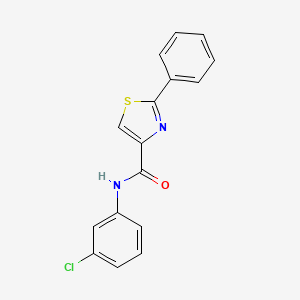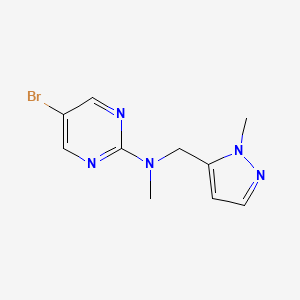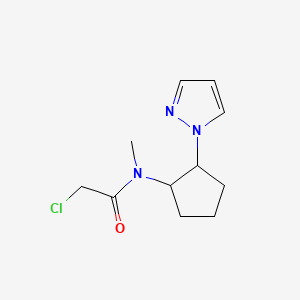![molecular formula C20H20N2OS B2977183 N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 893360-54-8](/img/structure/B2977183.png)
N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group . They are used in a variety of applications, including as intermediates in the synthesis of other chemicals .
Synthesis Analysis
Benzamides can be synthesized through various methods. One common method is the direct condensation of carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of a benzamide consists of a benzene ring attached to an amide group. The benzene ring is a six-membered ring with alternating double and single bonds, while the amide group consists of a carbonyl group (C=O) and an amine group (NH2) .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions. For example, they can react with bromine to form 2-bromo-N-methyl-benzamide .Physical And Chemical Properties Analysis
The physical and chemical properties of a benzamide would depend on its specific structure. For example, the molecular weight of 2-bromo-N-methyl-benzamide is 214.059 .Applications De Recherche Scientifique
Anticancer Activity
Research has demonstrated the synthesis and evaluation of a series of substituted benzamides, including structures similar to N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide, for their anticancer properties. For example, a study on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against several cancer cell lines, suggesting the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Crystal Structure and Molecular Interactions
Another study focused on the crystal structure of a compound structurally related to the target molecule, highlighting the importance of N-H...S, C-H...O, and N-H...O hydrogen bonds and π-π interactions in stabilizing crystal structures. This research underscores the relevance of such compounds in the study of molecular interactions and crystal engineering (Sharma et al., 2016).
Antimicrobial Activity
Synthetic efforts have also been directed towards thiazole derivatives for their antimicrobial properties. For instance, a study on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents found that some molecules exhibited potent activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, indicating their potential use as antimicrobial agents (Bikobo et al., 2017).
Molecular Gelators
The role of methyl functionality and multiple non-covalent interactions in gelation behavior has been investigated with N-(thiazol-2-yl)benzamide derivatives. This research contributes to our understanding of how small molecular modifications can influence material properties, such as gelation, which is crucial for developing new materials for various applications (Yadav & Ballabh, 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-8-10-17(11-9-14)20-22-15(2)18(24-20)12-13-21-19(23)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPXOCCRSUFWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977100.png)
![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2977101.png)
![1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol](/img/structure/B2977102.png)



![4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2977110.png)
![N-[(4-chlorophenyl)carbamothioyl]acetamide](/img/structure/B2977112.png)


![1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2977116.png)

![N1-cyclohexyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2977120.png)
